molecular formula C7H7FN2O4S B13616749 2-fluoro-N-methyl-4-nitrobenzenesulfonamide

2-fluoro-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B13616749
M. Wt: 234.21 g/mol
InChI Key: NTASCMHCIVCMMS-UHFFFAOYSA-N
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Description

2-Fluoro-N-methyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H7FN2O4S It is a derivative of benzenesulfonamide, featuring a fluorine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide typically involves the nitration of N-methylbenzenesulfonamide followed by fluorination. The nitration process introduces the nitro group into the benzene ring, and the subsequent fluorination step adds the fluorine atom. The reaction conditions often require the use of strong acids and bases, as well as specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-methyl-4-aminobenzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-methyl-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-methyl-4-nitrobenzamide
  • N-Fluorobenzenesulfonimide
  • 4-Nitrobenzenesulfonamide

Uniqueness

2-Fluoro-N-methyl-4-nitrobenzenesulfonamide is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical properties

Properties

Molecular Formula

C7H7FN2O4S

Molecular Weight

234.21 g/mol

IUPAC Name

2-fluoro-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3

InChI Key

NTASCMHCIVCMMS-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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